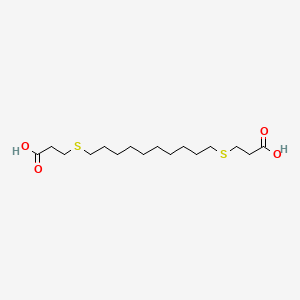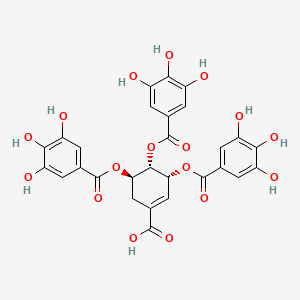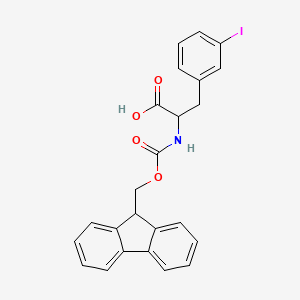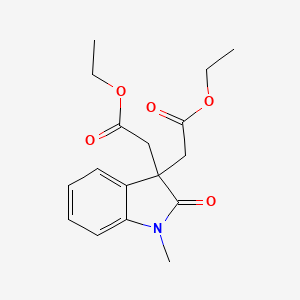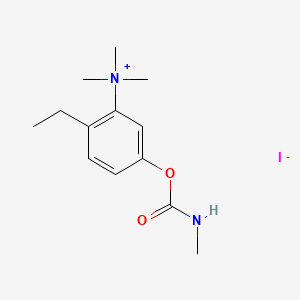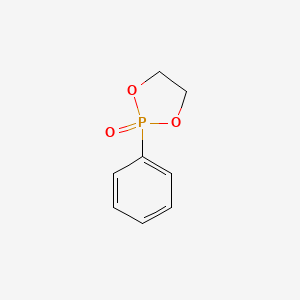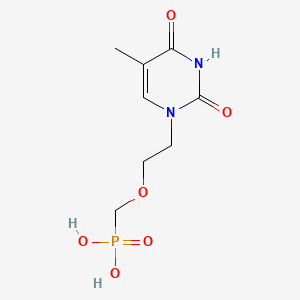
S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate: is an organosulfur compound with the molecular formula C5H13NO3S2. It is known for its unique chemical structure, which includes both thiosulfate and imino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate typically involves the reaction of 2-(isopropylamino)ethanethiol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps :
Preparation of 2-(isopropylamino)ethanethiol: This intermediate is synthesized by reacting isopropylamine with 2-chloroethanol.
Reaction with Thiosulfuric Acid: The intermediate is then reacted with thiosulfuric acid under controlled temperature and pH conditions to yield this compound.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiosulfates
Scientific Research Applications
S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as a sulfur donor in cyanide poisoning treatment.
Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate involves its role as a sulfur donor. In biological systems, it can donate sulfur atoms to various molecular targets, facilitating the detoxification of harmful substances such as cyanide. The compound interacts with molecular pathways involved in sulfur metabolism, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- S-(2-(Isopropylamino)ethyl) hydrogen sulfurothioate
- 2-Isopropylaminoethanethiol hydrogen sulfate (ester)
- Thiosulfuric acid (H2S2O3), S-[2-[(1-methylethyl)amino]ethyl] ester
Comparison: : S-(2-Imino-2-(isopropylamino)ethyl) hydrogen thiosulfate is unique due to its specific combination of thiosulfate and imino groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its sulfur-donating capabilities and potential therapeutic applications .
Properties
CAS No. |
3848-15-5 |
|---|---|
Molecular Formula |
C5H12N2O3S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]propane |
InChI |
InChI=1S/C5H12N2O3S2/c1-4(2)7-5(6)3-11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10) |
InChI Key |
XAEPKMYSRZWEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)

